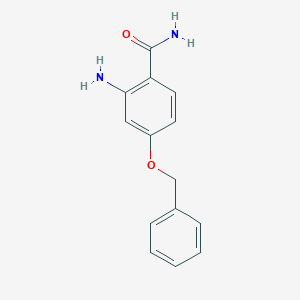
4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone is a synthetic organic compound that features a cyclohexanone core substituted with a hydroxy group and a thiazole ring bearing a methanesulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone typically involves multi-step organic reactions. A possible synthetic route could start with the cyclohexanone core, which undergoes functionalization to introduce the hydroxy group and the thiazole ring. The methanesulfonyl group can be introduced via sulfonation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The ketone group in the cyclohexanone core can be reduced to a secondary alcohol.
Substitution: The thiazole ring can undergo various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine), sulfonating agents (e.g., methanesulfonyl chloride).
Major Products
- Oxidation of the hydroxy group yields ketones or carboxylic acids.
- Reduction of the ketone group yields secondary alcohols.
- Substitution reactions on the thiazole ring yield various substituted thiazoles.
科学研究应用
4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for 4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The methanesulfonyl group could play a role in enhancing the compound’s binding affinity or specificity.
相似化合物的比较
Similar Compounds
4-Hydroxy-4-(2-methylthiazol-5-yl)-cyclohexanone: Similar structure but with a methyl group instead of a methanesulfonyl group.
4-Hydroxy-4-(2-chlorothiazol-5-yl)-cyclohexanone: Similar structure but with a chlorine atom instead of a methanesulfonyl group.
Uniqueness
The presence of the methanesulfonyl group in 4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone may confer unique properties, such as increased solubility or enhanced reactivity, compared to its analogs.
属性
分子式 |
C10H13NO4S2 |
|---|---|
分子量 |
275.3 g/mol |
IUPAC 名称 |
4-hydroxy-4-(2-methylsulfonyl-1,3-thiazol-5-yl)cyclohexan-1-one |
InChI |
InChI=1S/C10H13NO4S2/c1-17(14,15)9-11-6-8(16-9)10(13)4-2-7(12)3-5-10/h6,13H,2-5H2,1H3 |
InChI 键 |
LZABXQQOXKTKOJ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=NC=C(S1)C2(CCC(=O)CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Chlorophenyl)methyl]-4-(3-chloropropyl)piperazine](/img/structure/B8599964.png)





![Methyl 4'-amino-2'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8600004.png)





![2-[1-(3-chloropyrazin-2-yl)azetidin-3-yl]-3H-benzimidazole-5-carbonitrile](/img/structure/B8600065.png)

